molecular formula C14H17F4NO3 B5670736 (3S,4R)-4-methyl-1-[(2,3,5,6-tetrafluoro-4-methoxyphenyl)methyl]piperidine-3,4-diol

(3S,4R)-4-methyl-1-[(2,3,5,6-tetrafluoro-4-methoxyphenyl)methyl]piperidine-3,4-diol

Cat. No.: B5670736
M. Wt: 323.28 g/mol
InChI Key: MLYHCTXEDMEHKQ-RMLUDKJBSA-N
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Description

(3S,4R)-4-methyl-1-[(2,3,5,6-tetrafluoro-4-methoxyphenyl)methyl]piperidine-3,4-diol is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a piperidine ring substituted with a methyl group and a tetrafluoro-methoxyphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-methyl-1-[(2,3,5,6-tetrafluoro-4-methoxyphenyl)methyl]piperidine-3,4-diol typically involves multi-step organic reactionsCommon reagents used in these reactions include organolithium reagents, which facilitate the formation of the piperidine ring and subsequent substitutions .

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques and automated reaction systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can significantly enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-methyl-1-[(2,3,5,6-tetrafluoro-4-methoxyphenyl)methyl]piperidine-3,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dichloromethane or tetrahydrofuran to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

(3S,4R)-4-methyl-1-[(2,3,5,6-tetrafluoro-4-methoxyphenyl)methyl]piperidine-3,4-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4R)-4-methyl-1-[(2,3,5,6-tetrafluoro-4-methoxyphenyl)methyl]piperidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3S,4R)-4-methyl-1-[(2,3,5,6-tetrafluoro-4-methoxyphenyl)methyl]piperidine-3,4-diol apart is its specific stereochemistry and the presence of both fluorine and methoxy groups, which confer unique chemical and biological properties. These features make it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

(3S,4R)-4-methyl-1-[(2,3,5,6-tetrafluoro-4-methoxyphenyl)methyl]piperidine-3,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F4NO3/c1-14(21)3-4-19(6-8(14)20)5-7-9(15)11(17)13(22-2)12(18)10(7)16/h8,20-21H,3-6H2,1-2H3/t8-,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYHCTXEDMEHKQ-RMLUDKJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1O)CC2=C(C(=C(C(=C2F)F)OC)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCN(C[C@@H]1O)CC2=C(C(=C(C(=C2F)F)OC)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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